molecular formula C7H13N3 B13565702 (R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine

(R)-1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B13565702
M. Wt: 139.20 g/mol
InChI Key: SMYLQNPARGATRV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a chiral amine compound featuring an imidazole ring

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(1R)-1-(1-ethylimidazol-2-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3/t6-/m1/s1

InChI Key

SMYLQNPARGATRV-ZCFIWIBFSA-N

Isomeric SMILES

CCN1C=CN=C1[C@@H](C)N

Canonical SMILES

CCN1C=CN=C1C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-ethylimidazole and a suitable chiral amine precursor.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.

Mechanism of Action

The mechanism of action of (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chiral center may also play a role in the compound’s stereospecific interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: The enantiomer of the compound, differing in the configuration of the chiral center.

    1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine: A non-chiral analog lacking the chiral center.

    1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

(1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can influence its biological activity and interactions. The presence of the ethyl group at the 2-position of the imidazole ring also contributes to its distinct chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.